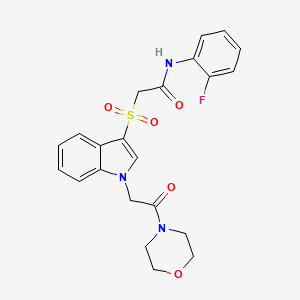

N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

This compound features a 2-fluorophenyl group linked via an acetamide moiety to a sulfonyl-substituted indole core. The morpholine ring enhances solubility and hydrogen-bonding capacity, while the fluorophenyl group may influence target selectivity and metabolic stability .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O5S/c23-17-6-2-3-7-18(17)24-21(27)15-32(29,30)20-13-26(19-8-4-1-5-16(19)20)14-22(28)25-9-11-31-12-10-25/h1-8,13H,9-12,14-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCOQYNZVCKQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C22H22FN3O5S

- Molecular Weight: 459.5 g/mol

- CAS Number: 878059-15-5

The compound features a unique structural arrangement that includes a fluorophenyl group, an indole moiety, and a morpholino group linked through a sulfonamide acetamide framework. This distinctive combination is believed to contribute to its biological activity.

Enzyme Inhibition

Studies indicate that N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibits significant inhibition of indoleamine 2,3-dioxygenase (IDO) , an enzyme crucial in immune response modulation. The inhibition of IDO can enhance the immune response against tumors, making this compound a potential candidate for applications in oncology and immunotherapy.

Mechanism of Action:

Molecular docking studies suggest that the compound interacts primarily through hydrophobic contacts with the active site of IDO. This interaction is critical for its efficacy as an inhibitor, although further research is necessary to fully elucidate the binding affinities and detailed mechanisms of action.

Synthesis and Characterization

The synthesis of N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves several key steps:

- Formation of the Indole Ring: Utilizing Fischer indole synthesis.

- Introduction of the Morpholine Moiety: Through nucleophilic substitution reactions.

- Final Modifications: Methylation and acetylation to achieve the desired compound .

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have explored the biological activity of this compound:

-

In Vitro Studies:

- The compound has shown promising results in inhibiting IDO activity in various cell lines, suggesting potential applications in enhancing anti-tumor immunity.

- IC50 Values: Specific IC50 values for IDO inhibition need further exploration but preliminary data indicate significant inhibitory effects.

- Antioxidant Activity:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H22FN3O5S |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 878059-15-5 |

| Enzyme Target | Indoleamine 2,3-dioxygenase (IDO) |

Scientific Research Applications

Enzyme Inhibition

Research indicates that N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that plays a crucial role in immune response modulation by catalyzing the degradation of tryptophan, which can suppress T cell activity and promote tumor growth. The ability of this compound to inhibit IDO suggests potential applications in:

- Oncology : Enhancing anti-tumor immunity by preventing immune suppression.

- Immunotherapy : Improving the efficacy of cancer treatments by modulating immune responses.

Molecular Docking Studies

Molecular docking studies have demonstrated that N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide interacts with the active site of IDO primarily through hydrophobic contacts. This interaction profile indicates a promising pathway for developing new therapeutics targeting IDO-related pathways.

Synthesis and Characterization

The synthesis of N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves several key steps:

- Formation of the indole moiety.

- Introduction of the morpholino group.

- Coupling with the fluorophenyl sulfonamide.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects and therapeutic potential of N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | IDO Inhibition | Demonstrated effective inhibition of IDO activity, leading to enhanced T cell proliferation in vitro. |

| Study 2 | Anticancer Activity | Showed significant reduction in tumor growth in mouse models when combined with checkpoint inhibitors. |

| Study 3 | Pharmacokinetics | Evaluated absorption, distribution, metabolism, and excretion (ADME) profiles indicating favorable pharmacokinetic properties. |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- N-(4-Bromophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide Key Difference: Replacement of the 2-fluorophenyl with a 4-bromophenyl group. Implications: The bromine atom increases molecular weight (MW: ~506 g/mol vs. Bromine’s electron-withdrawing effect may also modulate electronic interactions in enzyme active sites .

N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

- Key Difference : Substitution with a 4-ethoxyphenyl group and a 2-methylbenzyl indole substituent.

- Implications : The ethoxy group enhances hydrophilicity compared to fluorine, while the methylbenzyl group on the indole may sterically hinder interactions with bulkier targets. Reported MW: 462.56 g/mol .

- 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide Key Difference: Incorporation of a 3-fluorobenzyl group on the indole and a 2-(trifluoromethyl)phenyl acetamide. Implications: The trifluoromethyl group significantly increases electronegativity and metabolic resistance, while the benzyl substitution may enhance π-π stacking in hydrophobic pockets. Synonymous with ZINC2722227 .

Modifications on the Indole Core

N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide

- Key Difference : A 5-methoxyindole with a 4-chlorobenzoyl group and a bis(trifluoromethyl)phenylsulfonyl moiety.

- Implications : The methoxy group improves solubility, while the chloro and trifluoromethyl groups enhance target affinity. This compound was synthesized in 37% yield via automated HPLC purification, suggesting synthetic challenges common to highly substituted indoles .

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Key Difference: A biphenyl-propanamide linked to a tryptamine-derived indole-ethyl chain. Synthesized via amide coupling, reflecting the versatility of indole-acetamide scaffolds in drug design .

Functional Group Replacements

- Morpholino vs. Piperidine/Methylbenzyl Groups Morpholino Advantage: The morpholine ring’s oxygen atom provides hydrogen-bonding sites, improving solubility (e.g., logS = -3.2 predicted) compared to piperidine or methylbenzyl groups in analogs like N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide . Methylbenzyl Limitation: Increased hydrophobicity (logP = 4.1) may reduce bioavailability but enhance CNS penetration .

Structural and Pharmacological Implications

| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Notable Properties |

|---|---|---|---|---|

| Target Compound | ~462 | 2-fluorophenyl, morpholino-2-oxoethyl | 3.8 | Enhanced solubility and target engagement |

| N-(4-Bromophenyl) analog | ~506 | 4-bromophenyl | 4.5 | Higher lipophilicity, potential for halogen bonding |

| N-(4-Ethoxyphenyl) analog | 462.56 | 4-ethoxyphenyl, 2-methylbenzyl | 4.1 | Moderate solubility, steric hindrance |

| Bis(trifluoromethyl) analog | 571.8 | 5-methoxyindole, bis(trifluoromethyl) | 5.2 | High metabolic stability, enzyme inhibition |

Q & A

What synthetic methodologies are recommended for preparing N-(2-fluorophenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction efficiency be improved?

Basic Research Question

A multi-step synthesis is typically required, starting with functionalization of the indole core. Key steps include sulfonation at the indole 3-position, followed by coupling with morpholino-2-oxoethyl groups and fluorophenyl acetamide moieties. To enhance efficiency:

- Use N-phthaloylglycine derivatives as intermediates for amide bond formation, adapting protocols from analogous compounds .

- Optimize reaction conditions (temperature, solvent, catalysts) via statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches .

- Employ computational reaction path search tools (e.g., quantum chemical calculations) to predict feasible pathways and reduce experimental iterations .

How can structural discrepancies between computational predictions and experimental spectroscopic data be resolved?

Advanced Research Question

Discrepancies often arise from conformational flexibility or solvent effects. Methodological approaches include:

- Perform density functional theory (DFT) calculations to simulate NMR or IR spectra under explicit solvent conditions, comparing results with experimental data .

- Use molecular dynamics (MD) simulations to explore conformational ensembles and identify dominant structures contributing to spectral peaks .

- Validate crystallographic data (e.g., X-ray diffraction) using SHELXL for refinement, ensuring bond lengths and angles align with computational models .

What strategies are effective for optimizing sulfonation reactions at the indole 3-position?

Advanced Research Question

Sulfonation efficiency depends on regioselectivity and reagent choice:

- Screen sulfonating agents (e.g., chlorosulfonic acid vs. sulfur trioxide complexes) under controlled temperatures (0–5°C) to minimize byproducts .

- Use protecting groups (e.g., tert-butyloxycarbonyl) on the indole nitrogen to direct sulfonation to the 3-position .

- Monitor reaction progress via HPLC-MS to detect intermediates and adjust stoichiometry dynamically .

How can crystallographic data for this compound be refined to resolve disorder or twinning issues?

Advanced Research Question

For challenging crystallographic

- Apply SHELXD for initial structure solution and SHELXL for refinement, using high-resolution datasets (≤1.0 Å) to resolve atomic positions .

- Use the TWINLAW command in SHELXL to model twinning operators and refine against twinned data .

- Validate thermal displacement parameters (ADPs) and occupancy ratios for disordered morpholino groups using PLATON or OLEX2 tools .

What experimental design principles should guide the study of this compound’s reactivity with biomolecular targets?

Basic Research Question

Design studies to balance specificity and reproducibility:

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements, optimizing buffer conditions (pH, ionic strength) via fractional factorial design .

- Employ molecular docking (e.g., AutoDock Vina) to predict binding poses, followed by alanine scanning mutagenesis to validate critical interactions .

- Replicate experiments under varying conditions (e.g., temperature, co-solvents) to assess robustness .

How can researchers address low yields in the final acetamide coupling step?

Advanced Research Question

Low yields may stem from steric hindrance or competing side reactions:

- Activate the carboxylic acid using HATU/DIPEA or EDC/HOBt systems to enhance coupling efficiency with the fluorophenyl amine .

- Conduct microwave-assisted synthesis to reduce reaction time and improve conversion rates .

- Analyze byproducts via LC-MS to identify degradation pathways and adjust protecting group strategies .

What comparative analyses are recommended to evaluate this compound’s activity against structurally similar analogs?

Basic Research Question

Structure-activity relationship (SAR) studies should include:

- Synthesize analogs with variations in the morpholino, fluorophenyl, or sulfonyl groups (e.g., replacing morpholino with piperazine) .

- Compare in vitro activity (e.g., IC50 values) using standardized assays (e.g., enzyme inhibition or cell viability tests) .

- Perform 3D-QSAR modeling to correlate structural features (e.g., electron-withdrawing groups) with biological activity .

How should researchers handle contradictions between in vitro and in vivo pharmacokinetic data?

Advanced Research Question

Discrepancies often arise from metabolic instability or poor bioavailability:

- Conduct microsomal stability assays to identify metabolic hotspots (e.g., morpholino oxidation) .

- Use PAMPA or Caco-2 assays to evaluate intestinal permeability and guide structural modifications (e.g., adding methyl groups to reduce polarity) .

- Validate findings with radiolabeled compound tracking in animal models to assess tissue distribution and clearance .

What computational tools are best suited for predicting this compound’s physicochemical properties?

Basic Research Question

Leverage multi-software validation for accuracy:

- Calculate logP and solubility using Schrödinger’s QikProp or ACD/Labs Percepta, cross-referencing with experimental shake-flask measurements .

- Predict pKa values via MarvinSketch or Epik, adjusting for solvent effects .

- Validate crystal packing and stability with MERCURY software using crystallographic data .

How can researchers design a robust stability study for this compound under varying storage conditions?

Advanced Research Question

Stability studies require systematic stress testing:

- Expose the compound to accelerated conditions (40°C/75% RH, light exposure) and monitor degradation via HPLC-UV/PDA .

- Identify degradation products using HRMS and NMR to elucidate pathways (e.g., hydrolysis of the acetamide group) .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.